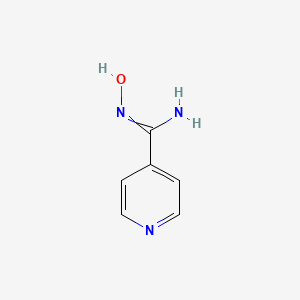
N-Hydroxyisonicotinimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxyisonicotinimidamide: is an organic compound with the molecular formula C6H7N3O . It is also known by its IUPAC name, N-hydroxy-4-pyridinecarboximidamide . This compound is characterized by its white to yellow powder or crystalline form and is primarily used in various chemical and biological research applications .
作用机制
Target of Action
N-Hydroxyisonicotinimidamide is a derivative of nicotinamide, also known as Vitamin B3 . The primary targets of nicotinamide and its derivatives are the enzymes involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for cellular energy metabolism .
Mode of Action
It is known that nicotinamide and its derivatives interact with their targets by inhibiting mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . They also disrupt DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .
Biochemical Pathways
This compound, like other components of Vitamin B3, is a precursor to the nicotinamide-derived redox cofactor, NAD, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are collectively referred to as NAD(P)(H) and play a pivotal role in cellular energy metabolism .
Pharmacokinetics
It is known that nicotinamide is absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver and excretion occurs via the kidneys
Result of Action
The result of this compound’s action is the modulation of cellular energy metabolism through its role in the synthesis of NAD and NADP. This can have wide-ranging effects on cellular function, as these molecules are involved in numerous biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Synthesis from Isonicotinic Acid: One common method involves the reaction of isonicotinic acid with hydroxylamine under acidic conditions to form N-hydroxyisonicotinimidamide. The reaction typically requires a solvent such as ethanol and a catalyst like sulfuric acid.
Alternative Synthesis: Another method involves the reduction of 4-nitropyridine to 4-aminopyridine, followed by the reaction with hydroxylamine to yield this compound.
Industrial Production Methods: : Industrial production of this compound often involves large-scale synthesis using the above methods, with optimization for yield and purity. The process typically includes steps for purification, such as recrystallization from solvents like N-methylpyrrolidone and clarification with activated charcoal .
化学反应分析
Types of Reactions
Oxidation: N-hydroxyisonicotinimidamide can undergo oxidation reactions to form various oxides.
Reduction: It can be reduced to form isonicotinamide derivatives.
Substitution: The compound can participate in substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of isonicotinamide.
Substitution: Formation of halogenated pyridine derivatives.
科学研究应用
Chemistry
Chelating Agent: N-hydroxyisonicotinimidamide is used as a chelating agent for metal ions, particularly copper ions, forming stable complexes for metal extraction and purification.
Biology
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Antimicrobial Properties: The compound has shown promise in antimicrobial research, particularly against bacterial strains.
Industry
相似化合物的比较
Similar Compounds
Isonicotinamide: Similar in structure but lacks the hydroxyl group, making it less effective as a chelating agent.
N-hydroxybenzimidamide: Similar functional groups but different aromatic ring, leading to different reactivity and applications.
N-hydroxyisonicotinic acid: Contains a carboxylic acid group instead of an imidamide group, affecting its solubility and reactivity.
Uniqueness: : N-hydroxyisonicotinimidamide’s unique combination of a hydroxyl group and an imidamide group attached to a pyridine ring gives it distinct chelating and inhibitory properties, making it valuable in both chemical and biological research .
属性
CAS 编号 |
1217430-16-4 |
|---|---|
分子式 |
C6H7N3O |
分子量 |
137.14 g/mol |
IUPAC 名称 |
N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) |
InChI 键 |
ZUUATXHRJFHSGO-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(=NO)N |
手性 SMILES |
C1=CN=CC=C1/C(=N\O)/N |
规范 SMILES |
C1=CN=CC=C1C(=NO)N |
溶解度 |
>20.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















